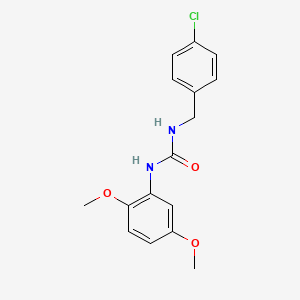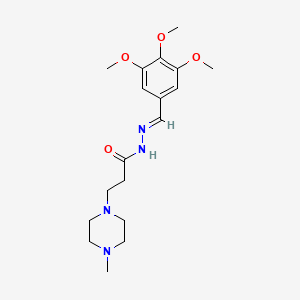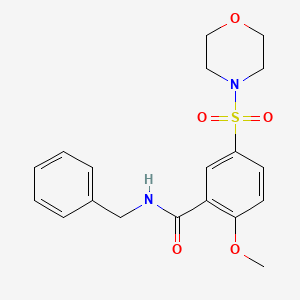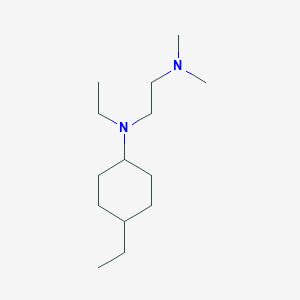![molecular formula C27H15NO5 B5698452 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate, also known as OPB-9195, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. This compound has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, improvement of cognitive function, and reduction of inflammation and oxidative stress. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential applications in various fields. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate in various fields have generated significant interest in the scientific community, and several future directions have been proposed. These include further studies of the mechanism of action of this compound, optimization of its synthesis method, and development of new derivatives with improved properties. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various fields, including cancer research, neurodegenerative diseases, and inflammation. The synthesis of this compound has been optimized to improve its yield and purity. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, improvement of cognitive function, and reduction of inflammation and oxidative stress. This compound has several advantages for lab experiments, but also has some limitations. Several future directions have been proposed to further investigate the potential applications of this compound.
Synthesemethoden
The synthesis of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate involves the reaction of 3-phenoxyaniline with 2,4-dinitrophenylhydrazine to form 3-phenoxy-2,4-dinitrophenylhydrazine, which is then reacted with 2-nitrobenzaldehyde to form this compound. The synthesis of this compound has been optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function. In inflammation, this compound has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
(10-oxo-12-phenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,11,13-heptaen-8-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15NO5/c29-20-15-21(31-17-11-5-2-6-12-17)24-23-22(20)25(32-27(30)16-9-3-1-4-10-16)18-13-7-8-14-19(18)26(23)33-28-24/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSCSCSGLCMGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C3C(=O)C=C(C4=NOC(=C34)C5=CC=CC=C52)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)


![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)


![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)
